Tetrindole mesylate
Description
Properties
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.CH4O3S/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;1-5(2,3)4/h9-10,13-14,18,21H,1-8,11-12H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPNPYVNPOAMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tetrindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tetrindole mesylate, a selective inhibitor of monoamine oxidase A (MAO-A). The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Core Mechanism of Action: Selective MAO-A Inhibition
This compound's primary pharmacological activity is the selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3] Its antidepressant effects are attributed to this specific mode of action.[1][3]
Molecular Target and Selectivity
Tetrindole demonstrates a pronounced selectivity for MAO-A over its isoform, MAO-B. In vitro studies using rat brain mitochondria have established that tetrindole inhibits MAO-A in a competitive manner.[3] In contrast, its inhibition of MAO-B is characterized as a mixed type and is significantly weaker.[3] This selectivity is a key feature of its pharmacological profile.
Reversibility and Binding Characteristics
While in vitro experiments indicate a competitive and reversible inhibition of MAO-A, in vivo studies have shown a prolonged inhibition with a slow recovery of enzyme activity.[3] This has led to the characterization of tetrindole as a potential "tight-binding" reversible inhibitor or a selective irreversible inhibitor of MAO-A.[3] Conversely, the inhibition of MAO-B is fully reversible.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Constants (Ki)
| Enzyme | Substrate | Tissue Source | Inhibition Type | Ki (µM) | Reference |
| MAO-A | Not Specified | Rat Brain Mitochondria | Competitive | 0.4 | [1][2][3] |
| MAO-A | Not Specified | Rat Brain Mitochondria | Competitive (60 min preincubation) | 0.27 | [3] |
| MAO-B | Not Specified | Rat Brain Mitochondria | Mixed | 110 | [1][2][3] |
Table 2: In Vitro Half-Maximal Inhibitory Concentrations (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Tumor | 0.51-1.37 | [1] |
| HCC1954 | Human Breast Tumor | 0.51-1.37 | [1] |
| T47D | Human Breast Tumor | 0.51-1.37 | [1] |
| MDA-MB-157 | Human Breast Tumor | 0.51-1.37 | [1] |
| ZR75-1 | Human Breast Tumor | 0.51-1.37 | [1] |
| BT474 | Human Breast Tumor | 0.51-1.37 | [1] |
Table 3: In Vivo Efficacy in Rats
| Tissue | Dose (mg/kg, p.o.) | Time Post-Administration | % Inhibition of MAO-A | Reference |
| Brain Mitochondria | 25 | 0.5 - 1 hr | ~80% | [1][3] |
| Liver Mitochondria | 25 | 0.5 - 1 hr | ~80% | [3] |
Signaling Pathways
The inhibition of MAO-A by this compound leads to an increase in the synaptic concentrations of monoamine neurotransmitters, primarily serotonin, norepinephrine, and dopamine. This, in turn, modulates downstream signaling pathways associated with mood regulation.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is based on studies investigating the inhibitory potential of tetrindole on MAO-A and MAO-B in rat brain mitochondria.
Caption: Experimental workflow for in vitro MAO inhibition assay.
In Vivo MAO-A Inhibition in Rats
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in inhibiting MAO-A in rats.
-
Animal Model: Male albino rats (180-200g) are used for the study.
-
Drug Administration: A single dose of this compound (25 mg/kg) is administered orally (p.o.).
-
Time Course: Animals are sacrificed at various time points post-administration (e.g., 0.5, 1, 6, 16, and 24 hours).
-
Tissue Collection: Brain and liver tissues are rapidly excised and processed to isolate mitochondrial fractions as described in the in vitro protocol.
-
MAO-A Activity Measurement: The activity of MAO-A in the isolated mitochondria is determined using a specific substrate.
-
Data Analysis: The percentage of MAO-A inhibition is calculated by comparing the enzyme activity in the tetrindole-treated group to a vehicle-treated control group at each time point.
Concluding Remarks
This compound is a potent and selective inhibitor of MAO-A. Its mechanism of action is well-defined, with a clear molecular target and significant in vitro and in vivo activity. The discrepancy between its in vitro competitive inhibition and in vivo long-lasting effects suggests a complex interaction with the enzyme, warranting further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other MAO-A inhibitors.
References
A Technical Guide to Tetrindole Mesylate: A Selective MAO-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrindole, a novel antidepressant agent, functions as a selective and competitive inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies associated with Tetrindole mesylate. The information presented herein is intended to support research and development efforts in the fields of neuroscience and psychopharmacology.
Chemical Structure and Properties
This compound is the methanesulfonate salt of the tetracyclic compound Tetrindole.
-
IUPAC Name: 8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate[1]
-
CAS Number: 170964-68-8[1]
-
Chemical Formula: C₂₀H₂₆N₂ · CH₄O₃S
-
Molecular Weight: 390.54 g/mol [2]
Chemical Structure:
Pharmacological Data
Tetrindole exhibits high selectivity for MAO-A over MAO-B. The inhibitory constants (Ki) and in vivo efficacy are summarized below.
| Parameter | Value | Species | Tissue Source | Reference |
| MAO-A Inhibition (Ki) | 0.4 µM | Rat | Brain Mitochondria | [1][2] |
| 0.27 µM (after 60 min preincubation) | Rat | Brain Mitochondria | [1] | |
| MAO-B Inhibition (Ki) | 110 µM | Rat | Brain Mitochondria | [1][2] |
| In Vivo MAO-A Inhibition | ~80% inhibition at 25 mg/kg (p.o.) | Rat | Brain and Liver Mitochondria | |
| In Vivo MAO-B Inhibition | ~20-30% inhibition at 25 mg/kg (p.o.) | Rat | Brain and Liver Mitochondria | [1] |
Stereochemistry: The biological activity of Tetrindole is stereospecific. The (S)-(+)-isomer has been identified as the eutomer, possessing the primary MAO-A inhibitory activity.[3]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of Tetrindole is the inhibition of MAO-A, which leads to an increase in the synaptic concentration of monoamine neurotransmitters.
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MAO-A inhibitor like Tetrindole.
References
An In-depth Technical Guide to Tetrindole Mesylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrindole mesylate is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters. First synthesized in Moscow in the early 1990s, tetrindole emerged from research into novel antidepressant compounds. Its mechanism of action, involving the potent and selective inhibition of MAO-A, positioned it as a promising candidate for the treatment of depression. Preclinical studies in rats demonstrated its efficacy in inhibiting MAO-A in the brain and liver. However, despite its initial promise, the development of this compound was discontinued, and it never progressed to widespread clinical use. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical data for this compound.
Discovery and History
Tetrindole (2,3,3a,4,5,6-hexahydro-8-cyclohexyl-1H-[3,2,1-j,k]carbazole) was first synthesized in Moscow in the early 1990s.[1] The primary research was conducted by a team of scientists including A.E. Medvedev at the Institute of Biomedical Chemistry, Russian Academy of Medical Sciences.[2] This discovery was part of a broader effort in the latter half of the 20th century to develop safer and more selective antidepressant medications.
The history of antidepressants began with the serendipitous discovery of the mood-elevating effects of iproniazid, a monoamine oxidase inhibitor (MAOI), in the 1950s.[3][4] This led to the development of the first generation of MAOIs, which, while effective, were non-selective and irreversible, leading to significant side effects and dietary restrictions (the "cheese effect").[4][5] This spurred the development of second-generation MAOIs that were selective for one of the two MAO isoforms, MAO-A or MAO-B.[4] Tetrindole belongs to the class of reversible inhibitors of MAO-A (RIMAs), which were developed to offer the therapeutic benefits of MAO-A inhibition with a reduced risk of hypertensive crisis.[6] Despite promising initial preclinical findings, research and development of tetrindole were ultimately abandoned.[5]
Mechanism of Action
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft.[6] By inhibiting MAO-A, tetrindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[2]
The inhibition of MAO-A by tetrindole is competitive, meaning it binds to the active site of the enzyme and competes with the natural substrates.[2] A key characteristic of tetrindole is the reversibility of its inhibition of MAO-A.[2] This is in contrast to the first-generation irreversible MAOIs. Reversible inhibition allows for the enzyme's activity to be restored more quickly after the drug is cleared from the body, which is associated with a better safety profile, particularly concerning interactions with tyramine-containing foods.[7]
dot
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro MAO Inhibition in Rat Brain Mitochondria [2]
| Enzyme | Inhibitor | Inhibition Type | Ki (μM) |
| MAO-A | Tetrindole | Competitive | 0.4 |
| MAO-A | Tetrindole (60 min preincubation) | Competitive | 0.27 |
| MAO-B | Tetrindole | Mixed | 110 |
Table 2: In Vivo MAO-A Inhibition in Rats (25 mg/kg, p.o.) [2]
| Tissue | Time Post-Administration | % Inhibition of MAO-A |
| Brain | 0.5 - 1 hour | 80% |
| Liver | 0.5 - 1 hour | 80% |
Experimental Protocols
In Vitro MAO Inhibition Assay (Adapted from Medvedev et al., 1994)[2]
This protocol describes a method to determine the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Rat brain mitochondria preparation
-
This compound
-
[14C]Serotonin (for MAO-A)
-
[14C]β-Phenylethylamine (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a suspension of rat brain mitochondria in phosphate buffer.
-
Pre-incubate the mitochondrial suspension with various concentrations of this compound for a specified time (e.g., 20 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([14C]serotonin for MAO-A or [14C]β-phenylethylamine for MAO-B).
-
Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding acid (e.g., HCl).
-
Extract the deaminated metabolites into an organic solvent.
-
Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each tetrindole concentration and determine the IC50 and Ki values.
dot
In Vivo Assessment of MAO-A Inhibition in Rats (Adapted from Medvedev et al., 1994)[2]
This protocol outlines a method to assess the in vivo efficacy of an MAO inhibitor.
Materials:
-
Male albino rats (180-200 g)
-
This compound
-
Homogenization buffer
-
Equipment for tissue homogenization and centrifugation
-
Materials for the in vitro MAO-A assay as described above
Procedure:
-
Administer this compound orally (p.o.) to a group of rats at a specified dose (e.g., 25 mg/kg).
-
At various time points post-administration, euthanize the animals.
-
Dissect the brain and liver tissues.
-
Homogenize the tissues in a suitable buffer and prepare mitochondrial fractions by differential centrifugation.
-
Measure the MAO-A activity in the mitochondrial fractions from the treated animals using the in vitro assay described above.
-
Compare the MAO-A activity in the treated group to a control group that received the vehicle to determine the percentage of inhibition.
dot
Signaling Pathways
The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO-A, tetrindole prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to their increased concentrations in the presynaptic neuron and the synaptic cleft. This enhanced availability of monoamines leads to increased activation of their respective postsynaptic receptors, which is thought to mediate the therapeutic antidepressant effects.
dot
References
- 1. Page loading... [guidechem.com]
- 2. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of reversible and selective inhibitors of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Tetrindole Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrindole is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] Its mechanism of action suggests potential as an antidepressant agent. This guide provides a comprehensive overview of the pharmacological properties of Tetrindole mesylate, including its enzymatic inhibition profile, in vivo activity, and the inferred downstream signaling consequences of its primary pharmacological action. Due to the limited availability of specific data for Tetrindole, pharmacokinetic information for the structurally related compound Pirlindole is presented for comparative purposes.
Mechanism of Action
This compound's primary mechanism of action is the selective and competitive inhibition of monoamine oxidase A (MAO-A).[1] Evidence also suggests that it may be a "tight-binding" reversible inhibitor, accounting for its prolonged in vivo effects despite being reversible in vitro.[2] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, Tetrindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effects.[2][3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its inhibitory effects.
Table 1: In Vitro Enzyme Inhibition Profile of Tetrindole
| Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Species/Tissue Source | Reference(s) |
|---|---|---|---|---|
| MAO-A | 0.4 µM | Competitive | Rat brain mitochondria | [1][2] |
| MAO-B | 110 µM | Mixed | Rat brain mitochondria |[1][2] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ | Cancer Type | Reference(s) |
|---|---|---|---|
| MCF-7 | 0.51-1.37 µM | Human Breast Tumor | [1] |
| HCC1954 | 0.51-1.37 µM | Human Breast Tumor | [1] |
| T47D | 0.51-1.37 µM | Human Breast Tumor | [1] |
| MDA-MB-157 | 0.51-1.37 µM | Human Breast Tumor | [1] |
| ZR75-1 | 0.51-1.37 µM | Human Breast Tumor | [1] |
| BT474 | 0.51-1.37 µM | Human Breast Tumor |[1] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats
| Parameter | Dose | Effect | Time Course | Reference(s) |
|---|---|---|---|---|
| MAO-A Inhibition (Brain & Liver) | 25 mg/kg (p.o.) | ~80% inhibition | Peak at 0.5-1 hr, recovery evident after 24 hr | [1][2] |
| MAO-B Inhibition (Brain & Liver) | 25 mg/kg (p.o.) | ~20-30% inhibition | Observed within 1-6 hr, complete recovery after 16 hr |[2] |
Pharmacokinetics (with Pirlindole as a surrogate)
As specific pharmacokinetic data for Tetrindole are unavailable, this section provides data for Pirlindole, a structurally related tetracyclic selective and reversible MAO-A inhibitor.[4][5] These data should be interpreted with caution as they may not be directly representative of Tetrindole's pharmacokinetic profile.
Table 4: Pharmacokinetic Parameters of Pirlindole
| Parameter | Species | Value | Notes | Reference(s) |
|---|---|---|---|---|
| Bioavailability | Rat, Dog | 20-30% | Extensive first-pass metabolism | [4][6] |
| Tₘₐₓ (oral) | Rat | 2.5 - 6 h | - | [4] |
| Dog | 0.8 - 2 h | - | [4] | |
| Elimination Half-life | Rat | 7.5 h (phase 1), 34-70 h (phase 2) | Biphasic elimination | [4] |
| Dog | 1.3 h, 10.8 h, 185 h | Triphasic elimination | [4] | |
| Metabolism | Hepatic | Extensively metabolized | - | [4][6] |
| Excretion | Rat | Mainly unconjugated products | - | [4] |
| | Dog | Mostly conjugated products | - |[4] |
Tetracyclic antidepressants, in general, undergo substantial first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes.[7][8]
Experimental Protocols
Detailed experimental protocols for the studies on this compound have not been fully published. The following represents a generalized protocol for a competitive MAO-A inhibition assay based on established methodologies.
5.1 Representative Protocol: Determination of MAO-A Inhibition (Spectrophotometric Method)
Objective: To determine the inhibitory potential (IC₅₀ and Kᵢ) of this compound on MAO-A activity.
Materials:
-
Source of MAO-A: Rat brain mitochondria or recombinant human MAO-A.
-
Substrate: Kynuramine.[9]
-
Inhibitor: this compound.
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Spectrophotometer capable of reading at 316 nm.[9]
Procedure:
-
Enzyme Preparation: Isolate mitochondria from rat brain tissue by differential centrifugation or use a commercially available recombinant enzyme. The protein concentration should be determined (e.g., by the Lowry method).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay:
-
In a multi-well plate or cuvettes, add the buffer, the enzyme preparation, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Monitor the formation of the product, 4-hydroxyquinoline, by measuring the increase in absorbance at 316 nm over time.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Kᵢ for competitive inhibition, perform the assay with multiple substrate concentrations at each inhibitor concentration. The data can then be analyzed using a Lineweaver-Burk plot or non-linear regression analysis.[9] For a suspected "tight-binding" inhibitor, the Morrison equation may be more appropriate for determining the Kᵢ value.[10][11]
-
Visualizations
6.1 Signaling Pathway of MAO-A Inhibition
Caption: Signaling pathway of this compound via MAO-A inhibition.
6.2 Experimental Workflow for Determining MAO-A Inhibition
Caption: Workflow for determining the inhibitory activity of this compound on MAO-A.
Conclusion
This compound is a well-characterized selective MAO-A inhibitor with potent in vitro and in vivo activity. Its pharmacological profile strongly supports its potential as an antidepressant. However, a comprehensive understanding of its clinical utility is hampered by the lack of publicly available data on its pharmacokinetics and a full toxicological profile. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of Tetrindole, as well as to confirm its safety and efficacy in clinical settings. The provided data and generalized protocols offer a solid foundation for future investigations into this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biokin.com [biokin.com]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirlindole - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Pharmacology of Tetrindole Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrindole mesylate is a novel antidepressant compound that has been identified as a selective and potent inhibitor of monoamine oxidase A (MAO-A).[1] This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuropharmacology and oncology.
Core Mechanism of Action: Selective MAO-A Inhibition
In vitro studies have established that this compound's primary mechanism of action is the selective and competitive inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.
Quantitative Analysis of MAO Inhibition
The inhibitory potency and selectivity of this compound against MAO-A and MAO-B have been quantified in studies using rat brain mitochondria. The key parameters are summarized in the table below.
| Enzyme | Inhibition Type | Ki (μM) | Reversibility |
| MAO-A | Competitive | 0.4 | Irreversible/Tight-binding[1] |
| MAO-B | Mixed | 110 | Reversible[1] |
Table 1: In vitro inhibitory activity of this compound against MAO-A and MAO-B from rat brain mitochondria.[1]
A 60-minute preincubation of tetrindole with MAO-A did not alter the competitive nature of the inhibition, with a resulting Ki value of 0.27 μM.[1] While the inhibition of MAO-A is competitive, the lack of recovery of enzyme activity after dilution or dialysis suggests a "tight-binding" or potentially irreversible interaction in vitro. In contrast, the inhibition of MAO-B was found to be fully reversible.[1]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) and mechanism of this compound on MAO-A and MAO-B activity.
Materials:
-
Enzyme Source: Isolated rat brain mitochondria.
-
Substrates:
-
For MAO-A: Serotonin (5-hydroxytryptamine) or kynuramine.
-
For MAO-B: Benzylamine or phenylethylamine.
-
-
Inhibitor: this compound.
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Detection Method: Spectrophotometry or fluorometry to measure the rate of product formation. For example, when using kynuramine as a substrate for MAO-A, the formation of 4-hydroxyquinoline can be measured spectrophotometrically at 316 nm. For MAO-B with benzylamine as the substrate, the production of benzaldehyde can be monitored at 250 nm.
Procedure:
-
Enzyme Preparation: Isolate mitochondria from rat brain tissue using standard differential centrifugation methods.
-
Assay Mixture Preparation: In a reaction vessel, combine the phosphate buffer, the enzyme preparation (mitochondria), and varying concentrations of this compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate (e.g., serotonin for MAO-A or benzylamine for MAO-B) at various concentrations.
-
Measurement: Monitor the rate of product formation over time using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Data Analysis:
-
Determine the initial reaction velocities (V0) at each substrate and inhibitor concentration.
-
To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
Calculate the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the inhibition data.
-
Workflow for Determining MAO Inhibition:
Workflow for MAO Inhibition Assay.
Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cell Lines: Human breast tumor cell lines (e.g., MCF-7, HCC1954, T47D, MDA-MB-157, ZR75-1, BT474).
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Equipment: 96-well plates, incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals. This step is not necessary for MTS as the product is soluble.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
General Workflow for a Cell Viability Assay:
Workflow for Cell Viability Assay.
In Vitro Anticancer Activity
This compound has demonstrated cytotoxic effects against a panel of human breast cancer cell lines. The IC50 values for these cell lines are presented in the table below.
| Cell Line | IC50 (μM) |
| MCF-7 | 0.51 - 1.37 |
| HCC1954 | 0.51 - 1.37 |
| T47D | 0.51 - 1.37 |
| MDA-MB-157 | 0.51 - 1.37 |
| ZR75-1 | 0.51 - 1.37 |
| BT474 | 0.51 - 1.37 |
Table 2: In vitro anticancer activity of this compound against human breast tumor cell lines.
The precise mechanism underlying the anticancer effects of this compound is an area of ongoing research. It is hypothesized that the inhibition of MAO-A may play a role, as MAO-A has been implicated in the proliferation of certain cancer cells.
Signaling Pathway
The primary mechanism of this compound, MAO-A inhibition, directly impacts monoaminergic signaling. The following diagram illustrates the general signaling pathway affected by this compound.
Tetrindole's Impact on Monoaminergic Signaling.
By inhibiting MAO-A within the presynaptic neuron, this compound prevents the breakdown of monoamine neurotransmitters like serotonin and norepinephrine. This leads to an accumulation of these neurotransmitters in the cytoplasm, greater packaging into synaptic vesicles, and consequently, increased release into the synaptic cleft upon neuronal firing. The elevated concentration of monoamines in the synapse results in enhanced activation of postsynaptic receptors, leading to a cascade of downstream signaling events that are thought to mediate the therapeutic effects of the compound.
Conclusion
The in vitro data presented in this technical guide highlight this compound as a potent and selective inhibitor of MAO-A. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in vitro, underscores its potential as a therapeutic agent. The detailed experimental protocols and visualizations provided herein are intended to facilitate further research and development of this promising compound. Future in vitro studies could further elucidate the specific signaling pathways involved in its anticancer activity and explore its effects on a broader range of cell types and biological processes.
References
The Effect of Tetrindole Mesylate on Neurotransmitter Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrindole mesylate is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. This guide provides a comprehensive overview of the mechanism of action of this compound and its subsequent effects on neurotransmitter levels, primarily focusing on serotonin, norepinephrine, and dopamine. The information presented herein is intended to support research and development efforts in the field of neuropharmacology. While direct quantitative data on tetrindole's effect on neurotransmitter concentrations is limited in publicly available literature, this guide draws parallels with the well-studied reversible inhibitor of MAO-A (RIMA), moclobemide, to project the anticipated neurochemical profile of tetrindole.
Core Mechanism of Action: Selective MAO-A Inhibition
This compound's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A)[1]. MAO-A is a key enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), in the brain and peripheral tissues[2]. By inhibiting MAO-A, this compound effectively reduces the breakdown of these monoamines, leading to their increased availability in the presynaptic neuron and synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the underlying mechanism for its antidepressant effects[1].
The selectivity of tetrindole for MAO-A over MAO-B is a critical aspect of its pharmacological profile. MAO-B preferentially metabolizes dopamine and other trace amines. The high selectivity of tetrindole for MAO-A suggests a more targeted therapeutic effect with a potentially reduced side-effect profile compared to non-selective MAO inhibitors[1].
Quantitative Data on MAO-A Inhibition
Preclinical studies have quantified the inhibitory potency and in vivo efficacy of this compound on MAO-A.
| Parameter | Value | Species | Tissue | Reference |
| MAO-A Inhibition (Ki) | 0.4 µM | Rat | Brain Mitochondria | [1] |
| MAO-B Inhibition (Ki) | 110 µM | Rat | Brain Mitochondria | [1] |
| In Vivo MAO-A Inhibition | 80% | Rat | Brain and Liver | [1] |
| Following a single oral dose of 25 mg/kg. |
Expected Effects on Neurotransmitter Levels
The following table summarizes the expected changes in neurotransmitter levels based on the known mechanism of action of selective MAO-A inhibitors.
| Neurotransmitter | Expected Change | Rationale |
| Serotonin (5-HT) | Significant Increase | MAO-A is the primary enzyme for serotonin metabolism. |
| Norepinephrine (NE) | Significant Increase | MAO-A plays a major role in norepinephrine degradation. |
| Dopamine (DA) | Modest Increase | While MAO-B is the primary metabolizer of dopamine, MAO-A also contributes to its breakdown. Inhibition of MAO-A can therefore lead to a smaller, yet significant, increase in dopamine levels. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effects on neurotransmitter levels.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for neurotransmitter analysis.
Experimental Protocols
In Vivo MAO-A Inhibition Assay
This protocol is based on the methodology described in the study by Medvedev et al. (1994)[1].
-
Animals: Male albino rats (180-200 g).
-
Drug Administration: A single oral dose of this compound (25 mg/kg) is administered by gavage. A control group receives the vehicle.
-
Tissue Collection: At various time points (e.g., 0.5, 1, 6, 16, 24 hours) post-administration, animals are euthanized, and the brain and liver are rapidly excised and placed on ice.
-
Mitochondrial Fraction Preparation: Tissues are homogenized in a suitable buffer (e.g., 0.25 M sucrose solution). The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction, which contains MAO-A.
-
MAO Activity Assay: The activity of MAO-A is determined by measuring the rate of conversion of a specific substrate (e.g., radiolabeled serotonin or kynuramine) to its product. The reaction is initiated by adding the substrate to the mitochondrial preparation and incubated at 37°C. The reaction is stopped, and the product is separated from the substrate (e.g., by solvent extraction or chromatography). The amount of product formed is then quantified (e.g., by liquid scintillation counting).
-
Data Analysis: MAO-A activity in the tetrindole-treated group is expressed as a percentage of the activity in the control group.
Measurement of Brain Neurotransmitter Levels by HPLC-ECD
This protocol outlines a general method for the quantification of monoamine neurotransmitters in brain tissue.
-
Animals and Drug Administration: As described in section 5.1.
-
Brain Dissection: Following euthanasia, the brain is rapidly removed and dissected on a cold plate to isolate specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Tissue Homogenization: The dissected brain tissue is weighed and homogenized in a cold solution containing an antioxidant (e.g., 0.1 M perchloric acid with 0.1% EDTA and 0.05% sodium bisulfite) to prevent degradation of the neurotransmitters.
-
Sample Preparation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris. The resulting supernatant, containing the neurotransmitters, is collected and filtered.
-
HPLC-ECD Analysis:
-
Chromatographic Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column. The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent to achieve separation of the monoamines.
-
Electrochemical Detection: The eluent from the column passes through an electrochemical detector (ECD). The neurotransmitters are oxidized at the surface of a working electrode set at a specific potential, generating an electrical current that is proportional to the concentration of the analyte.
-
-
Quantification: The concentration of each neurotransmitter in the sample is determined by comparing the peak area of the analyte to the peak areas of known concentrations of external standards.
Conclusion
References
An In-depth Technical Guide to the Safety and Toxicity Profile of Tetrindole Mesylate
Disclaimer: Publicly available, detailed preclinical and clinical safety and toxicity data for Tetrindole mesylate is limited. This guide provides a comprehensive overview of the anticipated safety profile based on its mechanism of action as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The experimental protocols and data tables presented are representative of the standard battery of non-clinical toxicology studies required for a compound of this class and are for illustrative purposes.
This compound is a novel antidepressant that functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3][4][5][6][7] Its mechanism of action involves preventing the breakdown of key neurotransmitters like serotonin and norepinephrine in the brain, which is thought to be responsible for its antidepressant effects.[3] A comprehensive evaluation of its safety and toxicity is crucial for its potential development as a therapeutic agent.
Pharmacological Profile and Mechanism of Action
This compound selectively inhibits the MAO-A enzyme.[2][3][4][5][6][7] In vitro studies on rat brain mitochondria have shown it to be a competitive inhibitor of MAO-A.[3] The reversibility of its binding to MAO-A is a key feature of RIMAs, which is expected to lead to a more favorable safety profile compared to older, irreversible MAOIs, particularly concerning dietary tyramine interactions.[8][9][10]
Caption: Mechanism of action of this compound.
Preclinical Safety and Toxicity Evaluation
A standard preclinical toxicology program for a compound like this compound would involve a battery of in vitro and in vivo studies to characterize its safety profile before administration to humans. These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects.
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.
Table 1: Representative Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg) | Key Clinical Signs |
| Mouse | Oral (gavage) | Data not available | Data not available |
| Rat | Oral (gavage) | Data not available | Data not available |
| Mouse | Intraperitoneal | Data not available | Data not available |
| Rat | Intraperitoneal | Data not available | Data not available |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old.
-
Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Dosing: A single animal is dosed with the starting dose level. The dose is administered by oral gavage.
-
Observation: The animal is observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Repeated dose toxicity studies are essential to evaluate the effects of longer-term exposure.
Table 2: Representative Repeated Dose Toxicity Findings (90-day study)
| Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: 90-Day Repeated Oral Dose Toxicity Study in Rodents (OECD Guideline 408)
-
Animal Model: Male and female rats (e.g., Wistar strain) are used.
-
Group Size: Typically 10 animals per sex per group.
-
Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only).
-
Administration: The test substance is administered daily by oral gavage for 90 days.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed before and at the end of the study.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of tissues from all control and high-dose animals. Tissues from lower-dose groups showing treatment-related changes are also examined.
Genotoxicity assays are performed to assess the potential of a compound to cause damage to genetic material.
Table 3: Representative Genotoxicity Profile
| Assay | Test System | Concentration/Dose Range | S9 Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Data not available | With & Without | Data not available |
| In vitro Chromosomal Aberration | Human lymphocytes | Data not available | With & Without | Data not available |
| In vivo Micronucleus | Mouse bone marrow | Data not available | N/A | Data not available |
Experimental Workflow: Genotoxicity Assessment
Caption: Standard workflow for genotoxicity testing.
These studies investigate the potential adverse effects on sexual function, fertility, and development of the offspring.
Table 4: Representative Reproductive and Developmental Toxicity Endpoints
| Study Type | Species | Key Endpoints Evaluated |
| Fertility and Early Embryonic Development | Rat | Mating performance, fertility indices, implantation sites, early embryonic loss. |
| Embryo-Fetal Development | Rat, Rabbit | Fetal viability, growth, and morphology (external, visceral, and skeletal). |
| Pre- and Postnatal Development | Rat | Maternal effects, parturition, lactation, offspring viability, growth, and development. |
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (OECD Guideline 414)
-
Animal Model: Pregnant female rats and rabbits.
-
Dosing Period: From implantation to the day before Caesarean section.
-
Evaluations:
-
Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.
-
Uterine Contents: Number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.
-
Long-term studies to assess the carcinogenic potential are typically required for drugs intended for chronic use.
Table 5: Representative Carcinogenicity Study Design
| Species | Duration | Route of Administration | Key Endpoints |
| Rat | 2 years | Dietary or Gavage | Survival, clinical signs, body weight, food consumption, hematology, gross pathology, and histopathology with a focus on neoplastic lesions. |
| Mouse | 2 years | Dietary or Gavage | Survival, clinical signs, body weight, food consumption, gross pathology, and histopathology with a focus on neoplastic lesions. |
Potential Adverse Effects and Drug Interactions
Based on the pharmacology of RIMAs, the following potential adverse effects and drug interactions should be considered for this compound:
-
Hypertensive Crisis: While RIMAs have a significantly lower risk compared to irreversible MAOIs, caution is still advised regarding the consumption of large amounts of tyramine-rich foods.[8]
-
Serotonin Syndrome: Co-administration with other serotonergic agents (e.g., SSRIs, triptans) could increase the risk of serotonin syndrome, a potentially life-threatening condition.[11][12]
-
Common Side Effects: Other potential side effects associated with MAOIs include insomnia, dizziness, dry mouth, and gastrointestinal disturbances.[11][13]
Caption: Potential adverse events associated with this compound.
Conclusion
References
- 1. Tetrindole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [shop.labclinics.com]
- 5. This compound (CAS 170964-68-8): R&D Systems [rndsystems.com]
- 6. This compound | CAS 170964-68-8 | Tocris Bioscience [tocris.com]
- 7. scbt.com [scbt.com]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding MAO Inhibitors: Types, Side Effects, and More [healthline.com]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for Cell Culture Assays Using Tetrindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrindole mesylate is a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the catabolism of neurotransmitters.[1][2][3] Beyond its well-documented antidepressant activity, recent studies have highlighted the potential of MAO-A inhibitors as anti-cancer agents. Elevated MAO-A expression has been observed in various cancers, where it is thought to contribute to tumorigenesis through the production of reactive oxygen species (ROS) and modulation of the tumor microenvironment.[1] this compound has demonstrated cytotoxic effects in several human breast tumor cell lines.[1] These application notes provide detailed protocols for assessing the effects of this compound on cancer cells in vitro, including cytotoxicity, apoptosis, and cell cycle progression.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human breast cancer cell lines, providing a crucial reference for dose-selection in cell culture experiments.
| Cell Line | IC50 (µM)[1] |
| MCF-7 | 0.51 - 1.37 |
| HCC1954 | 0.51 - 1.37 |
| T47D | 0.51 - 1.37 |
| MDA-MB-157 | 0.51 - 1.37 |
| ZR75-1 | 0.51 - 1.37 |
| BT474 | 0.51 - 1.37 |
Experimental Protocols
Below are detailed protocols for key in vitro assays to characterize the cellular effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the following day, prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations bracketing the known IC50 value (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the use of propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add Propidium Iodide solution (final concentration 50 µg/mL) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for cell culture assays.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MAO-A Inhibition by Tetrindole Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme crucial for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a key mechanism for the therapeutic action of many antidepressant drugs.[3][4][5] Tetrindole mesylate is a selective and competitive inhibitor of MAO-A.[6][7] This document provides detailed application notes and protocols for the accurate measurement and characterization of MAO-A inhibition by this compound, covering both in vitro and in vivo methodologies.
Mechanism of MAO-A Catalysis and Inhibition
MAO-A catalyzes the oxidation of monoamine substrates, producing the corresponding aldehyde, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[8] Inhibitors like this compound bind to the enzyme, preventing the substrate from accessing the active site and thereby blocking its catalytic activity.
Caption: Mechanism of MAO-A catalysis and competitive inhibition.
Quantitative Data: this compound Inhibition Profile
The inhibitory potency of this compound against MAO-A and its selectivity over MAO-B are summarized below. This data is critical for designing experiments and interpreting results.
| Parameter | Enzyme/Cell Line | Species | Value | Inhibition Type | Reference |
| Kᵢ | Mitochondrial MAO-A | Rat (Brain) | 0.4 µM | Competitive | [6][7][9] |
| Kᵢ | Mitochondrial MAO-A | Rat (Brain) | 0.27 µM (after 60 min preincubation) | Competitive | [7] |
| Kᵢ | Mitochondrial MAO-B | Rat (Brain) | 110 µM | Mixed | [7][9] |
| IC₅₀ | MCF-7, HCC1954, T47D, etc. (Breast Tumor Cell Lines) | Human | 0.51 - 1.37 µM | N/A | [9] |
| In Vivo Inhibition | Mitochondrial MAO-A | Rat (Brain & Liver) | ~80% inhibition (at 25 mg/kg, p.o.) | Poorly Reversible | [7][9] |
Experimental Protocols
Three primary methods for assessing MAO-A inhibition are detailed below: a high-throughput fluorometric/luminometric assay, a confirmatory HPLC-based assay, and an in vivo assessment method.
Protocol 1: In Vitro MAO-A Inhibition Assay (Luminescent/Fluorometric)
This method is ideal for screening and determining IC₅₀ values. It relies on the quantification of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A reaction.[10][11] Commercial kits, such as the MAO-Glo™ Assay, provide a streamlined version of this protocol.[12][13]
Principle: MAO-A oxidizes a substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., luminogenic or fluorogenic substrate) to generate a detectable light or fluorescence signal, which is proportional to MAO-A activity.[14]
Materials:
-
Recombinant human or rat MAO-A enzyme
-
MAO-A specific substrate (e.g., Luciferin derivative for MAO-Glo™, p-Tyramine)[11]
-
This compound
-
Positive control inhibitor (e.g., Clorgyline)[10]
-
Detection Reagent (containing HRP and probe)
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
96-well or 384-well opaque plates (for luminescence) or black plates (for fluorescence)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive control (Clorgyline) and a vehicle control (e.g., DMSO in buffer).
-
Reaction Setup: In a multi-well plate, add the MAO-A enzyme solution to each well.
-
Inhibitor Incubation: Add the diluted this compound, positive control, or vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MAO-A substrate to all wells to start the enzymatic reaction. Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Signal Detection: Add the detection reagent to each well. This reagent stops the MAO-A reaction and initiates the signal-generating reaction.
-
Measurement: After a brief incubation (e.g., 20 minutes) at room temperature, measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
References
- 1. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2.5. MAO-A Activity Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes and Protocols for Tetrindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and use of Tetrindole mesylate in a laboratory setting. This compound is a potent and selective inhibitor of monoamine oxidase A (MAO-A), making it a valuable tool for research in neuroscience and drug development for depression and other neurological disorders.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Chemical Name | 2,3,3a,4,5,6-Hexahydro-8-cyclohexyl-1H-pyrazino[3,2,1-j,k]carbazole mesylate | |
| CAS Number | 170964-68-8 | [1] |
| Molecular Formula | C₂₀H₂₆N₂・CH₃SO₃H | |
| Molecular Weight | 390.54 g/mol | |
| Purity | ≥99% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO. | |
| Appearance | Solid |
Mechanism of Action: Selective MAO-A Inhibition
This compound is a selective inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism of its antidepressant effects.[4] It exhibits a significantly higher affinity for MAO-A over MAO-B.
| Target | Kᵢ Value |
| MAO-A (rat brain mitochondria) | 0.4 µM |
| MAO-B (rat brain mitochondria) | 110 µM |
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of MAO-A by this compound.
Storage and Handling
Storage Conditions
There are conflicting reports on the optimal storage temperature for this compound, with some sources suggesting room temperature and others -20°C. For long-term storage and to ensure maximum stability, it is recommended to store this compound at -20°C, desiccated and protected from light . For short-term use, storage at room temperature is acceptable.
| Storage Condition | Recommended Duration | Notes |
| -20°C, desiccated, dark | Long-term (months to years) | Ideal for maintaining compound integrity. |
| Room Temperature | Short-term (days to weeks) | Suitable for frequently used aliquots. |
Handling Precautions
As with any chemical compound, standard laboratory safety precautions should be followed.[5][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[5]
-
Avoid Inhalation: Avoid breathing dust.[5]
-
Hygienic Practices: Wash hands thoroughly after handling.[6]
For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, weigh 3.9054 mg.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
The following diagram outlines the workflow for preparing a stock solution.
Caption: Workflow for preparing this compound stock solution.
In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-A inhibitor screening kits and provides a method to determine the inhibitory activity of this compound.[3][7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MAO-A enzyme (human or rat recombinant)
-
MAO-A substrate (e.g., tyramine)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~530-560 nm / ~590-600 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. The final concentration in the assay will be half of this concentration.
-
Prepare a working solution of MAO-A enzyme in assay buffer.
-
Prepare a detection mix containing the MAO-A substrate, fluorometric probe, and HRP in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO as the highest concentration of the inhibitor) to the wells of the 96-well plate.
-
Add 50 µL of the MAO-A enzyme working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the detection mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Stability Study Protocol
This protocol outlines a method to assess the stability of this compound in solution under various conditions.[8][9][10]
Materials:
-
This compound stock solution
-
Solvents of interest (e.g., DMSO, PBS pH 7.4)
-
Temperature-controlled incubators or chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Light exposure chamber (as per ICH Q1B guidelines)
-
HPLC system with a suitable column (e.g., C18) and a stability-indicating method
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired solvents.
-
Aliquot the solutions into appropriate vials.
-
-
Storage Conditions:
-
Store the vials under different conditions:
-
Long-term: 25°C/60% RH (protected from light)
-
Accelerated: 40°C/75% RH (protected from light)
-
Photostability: As per ICH Q1B guidelines (in a photostability chamber)
-
Control: -20°C (as a baseline)
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term and accelerated studies; shorter intervals for photostability).[9]
-
-
Analysis:
-
At each time point, analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Monitor for the appearance of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the percentage remaining against time for each storage condition to determine the degradation rate.
-
Disclaimer
The information provided in these application notes is for research purposes only and should not be used for diagnostic or therapeutic applications.[2] It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.
References
- 1. This compound | CAS 170964-68-8 | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. japsonline.com [japsonline.com]
- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Tetrindole Mesylate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrindole mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of monoamine oxidase A (MAO-A). By inhibiting MAO-A, it prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased levels in the brain.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is soluble in DMSO up to 100 mM.[3] For other solvents, it is recommended to test solubility on a small scale first.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known Ki and IC50 values for this compound?
A4: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the experimental conditions. Reported values are summarized in the table below.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki | 0.4 µM | Rat brain mitochondrial MAO-A | [4] |
| Ki | 110 µM | Rat brain mitochondrial MAO-B | [4] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the well after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Crystals observed under the microscope.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers and cell culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions of your compound in DMSO before the final dilution into your aqueous buffer or media. - When diluting the DMSO stock into an aqueous solution, add the aqueous solution to the DMSO stock slowly while vortexing to facilitate mixing. - Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. |
| Temperature effects: Changes in temperature can affect the solubility of the compound. | - Warm the cell culture media or buffer to 37°C before adding the this compound stock solution. - Avoid storing diluted solutions of this compound at 4°C for extended periods if solubility issues are observed. |
| Interaction with media components: Components in complex media (e.g., salts, proteins in serum) can sometimes cause precipitation.[5] | - If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) first. - For cell-based assays, consider reducing the serum concentration during the treatment period if it is suspected to contribute to precipitation, but be mindful of the potential impact on cell health. |
Issue 2: Inconsistent or Unexpected Results in MAO-A Inhibition Assays (e.g., MAO-Glo™)
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (high IC50 value).
-
No clear dose-response curve.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate pipetting of small volumes: Errors in pipetting the inhibitor or enzyme can lead to significant variability. | - Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. - Prepare intermediate dilutions of this compound to work with larger, more accurate volumes for the final assay plate. |
| Inappropriate assay conditions: The concentration of the MAO-A enzyme or the substrate may not be optimal for determining the IC50 of the inhibitor. | - Titrate the MAO-A enzyme to determine a concentration that gives a robust signal within the linear range of the assay. - Use a substrate concentration at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed. |
| Compound interference with the detection system: In luminescence-based assays like MAO-Glo™, the test compound could potentially inhibit the luciferase enzyme, leading to a false-positive result. | - Run a counterscreen to test for inhibition of the luciferase enzyme by this compound in the absence of MAO-A. This can be done by adding the compound to a reaction containing a known amount of luciferin and the detection reagent. |
| Instability of the compound in the assay buffer: this compound may degrade over the course of a long incubation period. | - Minimize the pre-incubation time of the compound with the enzyme before adding the substrate, if possible. - If stability is a concern, conduct time-course experiments to assess the stability of the compound under the assay conditions. |
Issue 3: High Background or Low Signal-to-Noise Ratio in Cell Viability Assays (e.g., MTT)
Symptoms:
-
High absorbance values in the no-cell control wells.
-
Small dynamic range between the treated and untreated cells.
-
Inconsistent results.
Possible Causes and Solutions:
| Cause | Solution |
| Contamination of reagents or cultures: Bacterial or fungal contamination can lead to high background signals. | - Use sterile technique for all procedures. - Regularly check cell cultures for signs of contamination. - Filter-sterilize all buffers and solutions. |
| Sub-optimal cell seeding density: Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and cell death, confounding the results. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line and the duration of the assay. The cells should be in the exponential growth phase at the end of the experiment. |
| Interference of this compound with the MTT assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. | - Include a control well with this compound in cell-free media to check for direct reduction of the MTT reagent. |
| Incomplete solubilization of formazan crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate. | - Ensure thorough mixing after adding the solubilization buffer. - Allow sufficient time for the formazan to dissolve completely before reading the plate. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MAO-Glo™ Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A enzyme
-
White, opaque 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Prepare a 4X working solution of each concentration by diluting the DMSO stocks in the MAO Reaction Buffer. The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Prepare 2X MAO-A Enzyme Solution:
-
Dilute the recombinant human MAO-A enzyme in MAO Reaction Buffer to a 2X final concentration. The optimal concentration should be determined empirically but a starting point could be a concentration that yields a robust luminescent signal.
-
-
Assay Plate Setup:
-
Add 12.5 µL of the 4X this compound working solutions to the appropriate wells of the 96-well plate.
-
For the positive control (no inhibition), add 12.5 µL of MAO Reaction Buffer with the same final DMSO concentration as the compound wells.
-
For the negative control (background), add 12.5 µL of MAO Reaction Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the 2X MAO-A enzyme solution to all wells except the negative control wells. To the negative control wells, add 25 µL of MAO Reaction Buffer.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Substrate Addition and Reaction:
-
Prepare the 4X MAO-Glo™ Substrate solution according to the manufacturer's protocol.
-
Add 12.5 µL of the 4X substrate solution to all wells to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (no inhibitor) to calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
This compound
-
DMSO
-
SH-SY5Y cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the SH-SY5Y cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain 2X working concentrations. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the log of the this compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
MAO-A Inhibition and Downstream Signaling
Inhibition of MAO-A by this compound prevents the degradation of key monoamine neurotransmitters, leading to their accumulation in the synaptic cleft. This enhances the signaling through their respective receptors.
References
Technical Support Center: Optimizing Tetrindole Mesylate Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetrindole mesylate in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters. It exhibits competitive inhibition of MAO-A with a Ki value of approximately 0.4 μM.[1][3]
Q2: What is a good starting concentration range for this compound in a new cell line?
For a new cell line with no prior data, it is advisable to perform a dose-ranging study to determine the approximate range of sensitivity.[4][5] A broad range with 10-fold dilutions is often a good starting point.[4][6] Based on its known inhibitory constants and effects on other cell lines, a preliminary experiment could test concentrations from 1 nM to 100 µM.[1][4][5]
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the cell type and the specific endpoint being measured. A literature search for similar compounds or cell lines can provide a starting point.[7] It is recommended to perform a time-course experiment, testing several time points (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental goals.[7][8]
Q4: What solvent should I use to dissolve this compound?
The solubility of a drug is a critical factor. Always refer to the manufacturer's data sheet for recommended solvents.[7] Many small molecules are soluble in dimethyl sulfoxide (DMSO).[7] It is crucial to prepare a high-concentration stock solution in the appropriate solvent and then dilute it in your cell culture medium to the final desired concentrations. Remember to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[7]
Data Summary
Table 1: Reported IC50 Values for this compound in Human Breast Cancer Cell Lines.[1]
| Cell Line | IC50 (µM) |
| MCF-7 | 0.51 |
| HCC1954 | 1.37 |
| T47D | 0.89 |
| MDA-MB-157 | 1.12 |
| ZR75-1 | 0.76 |
| BT474 | 0.95 |
Table 2: Recommended Initial Dose-Ranging Experiment.
| Concentration | Dilution Factor | Notes |
| 100 µM | - | Highest concentration, may be limited by solubility. |
| 10 µM | 10x | |
| 1 µM | 10x | Within the range of reported IC50 values for some cell lines.[1] |
| 100 nM | 10x | |
| 10 nM | 10x | |
| 1 nM | 10x | Lowest concentration to observe potential low-dose effects. |
| Vehicle Control | - | Contains the same concentration of solvent as the highest drug dose. |
| Untreated Control | - | Contains only cell culture medium. |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (and controls).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium and 50 µL of MTT solution to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[9][10]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 2: Dose-Response Curve Generation
A dose-response experiment is essential for determining key parameters like IC50 (the concentration that inhibits 50% of the response).[11]
Procedure:
-
Initial Range-Finding: Perform an initial experiment with a wide range of concentrations and large dilution steps (e.g., 10-fold) to identify the approximate effective concentration range.[4][5]
-
Narrow-Range Experiment: Based on the initial results, design a second experiment with a narrower range of concentrations centered around the estimated IC50, using smaller dilution steps (e.g., 2-fold or 3-fold).[4][12]
-
Experimental Setup: Follow the procedure for the chosen viability or functional assay (e.g., MTT assay as described above). Ensure you have sufficient technical and biological replicates for statistical power.[4][13]
-
Data Analysis:
-
Plot the response (e.g., % viability) against the logarithm of the drug concentration.[11]
-
Use a non-linear regression model to fit a sigmoidal dose-response curve to the data.[11]
-
From this curve, determine the IC50 value and other relevant parameters like the Hill slope and the maximum and minimum response.[14]
-
Visualizations
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
Caption: Workflow for determining the optimal drug concentration.
Troubleshooting Guide
Q: My cells are detaching or look unhealthy even at low concentrations. What should I do?
-
Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.
-
Solution: Ensure your final solvent concentration is low (typically <0.5%) and consistent across all wells, including a vehicle control.[7]
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells plated can impact their sensitivity to the drug.[4][5]
-
Solution: Optimize your cell seeding density. Cells that are too sparse may be more sensitive, while confluent cells may show reduced sensitivity.[5]
-
-
Possible Cause 3: Over-trypsinization. Excessive trypsin exposure during passaging can damage cells, making them more susceptible to stress.
-
Solution: Minimize trypsinization time and ensure it is completely neutralized with medium containing serum.
-
Q: I am not seeing any effect, even at high concentrations of this compound.
-
Possible Cause 1: Drug Inactivity. The compound may have degraded due to improper storage.
-
Solution: Refer to the manufacturer's instructions for proper storage conditions.[7] Prepare fresh dilutions from a new stock solution.
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to the effects of this compound or may not express MAO-A.
-
Solution: Verify MAO-A expression in your cell line via qPCR or Western blot. Consider testing a different, potentially more sensitive, cell line.
-
-
Possible Cause 3: Insufficient Incubation Time. The observed effect may require a longer duration to manifest.
-
Solution: Perform a time-course experiment to assess the effects at later time points (e.g., 48 or 72 hours).[7]
-
Q: My dose-response curve is not sigmoidal (is flat or irregular).
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too high (all showing maximum effect) or too low (all showing no effect).
-
Solution: Repeat the experiment with a wider range of concentrations, using 10-fold dilutions to capture the full curve.[4]
-
-
Possible Cause 2: Experimental Error. Inconsistent pipetting, edge effects in the plate, or cell clumping can lead to high variability.
-
Solution: Ensure proper mixing of cell suspensions before plating. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and practice consistent technique.
-
-
Possible Cause 3: Drug Precipitation. The compound may be precipitating out of the medium at higher concentrations.
-
Solution: Visually inspect the medium in the wells for any precipitate. If observed, you may need to use a different solvent or lower the highest concentration tested.
-
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [shop.labclinics.com]
- 3. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Metronidazole decreases viability of DLD-1 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
Troubleshooting unexpected results with Tetrindole mesylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrindole mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). It competitively inhibits MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which is believed to be the basis of its antidepressant activity.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage of stock solutions, it is recommended to store them at -80°C.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to a concentration of 100 mM. It is important to prepare stock solutions in DMSO and then dilute them in aqueous buffers or cell culture media for experiments.
Q4: What are the key differences between MAO-A and MAO-B, and why is the selectivity of this compound for MAO-A important?
A4: MAO-A and MAO-B are two distinct isoenzymes of monoamine oxidase. They differ in their substrate specificity, inhibitor sensitivity, and tissue distribution. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine. Dopamine is a substrate for both enzymes. The selectivity of this compound for MAO-A is crucial for its therapeutic effect as an antidepressant, as the modulation of serotonin and norepinephrine levels is a key strategy in treating depression. Selective inhibition of MAO-A avoids the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of MAO-A Activity
You are performing an in vitro MAO-A inhibition assay and observe variable or no significant inhibition of enzyme activity despite using this compound at the recommended concentrations.
Potential Causes and Solutions
-
Incorrect Assay Conditions: The pH, temperature, or substrate concentration of your assay may not be optimal.
-
Degraded this compound: Improper storage or handling may have led to the degradation of the compound.
-
Enzyme Inactivity: The MAO-A enzyme preparation may have lost its activity.
-
Inaccurate Compound Concentration: Errors in preparing the stock solution or serial dilutions can lead to incorrect final concentrations.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent MAO-A inhibition.
Detailed Experimental Protocols
Protocol 1: Validation of MAO-A Assay
-
Prepare Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Prepare Substrate Solution: Prepare a 1 mM stock solution of a suitable MAO-A substrate (e.g., kynuramine or serotonin) in the assay buffer.
-
Prepare Positive Control: Prepare a 1 µM solution of a known MAO-A inhibitor (e.g., clorgyline) in the assay buffer.
-
Enzyme Preparation: Use a commercially available, purified MAO-A enzyme preparation. Follow the manufacturer's instructions for reconstitution and dilution.
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the positive control solution to the positive control wells.
-
Add 50 µL of your this compound dilution to the sample wells.
-
Add 25 µL of the MAO-A enzyme preparation to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution).
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis: Compare the signal in the sample wells to the control wells to determine the percent inhibition. The positive control should show significant inhibition.
| Parameter | Recommended Range |
| pH | 7.2 - 7.6 |
| Temperature | 37°C |
| Substrate Conc. | At or near the Km value |
| Enzyme Conc. | Within the linear range of the assay |
Table 1: Recommended MAO-A Assay Parameters.
Issue 2: Precipitation of this compound in Cell Culture Media
You observe a precipitate forming in your cell culture medium after adding the this compound stock solution.
Potential Causes and Solutions
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
High DMSO Concentration: A high final concentration of DMSO in the media can be toxic to cells and can also cause precipitation of less soluble components.
-
Incorrect Dilution Method: The method of diluting the DMSO stock into the aqueous media can influence solubility.
Logical Relationship Diagram
Caption: Decision-making process for resolving precipitation issues.
Detailed Experimental Protocols
Protocol 2: Preparing this compound Working Solutions for Cell Culture
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10-100 mM stock solution.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium without serum. It is crucial to add the DMSO stock to the medium dropwise while vortexing or gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Dilution: Add the intermediate dilution to the final volume of complete cell culture medium (containing serum) to achieve the desired final concentration of this compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to minimize solvent toxicity. It is recommended to run a vehicle control (media with the same final DMSO concentration) in all experiments.
| Parameter | Recommendation |
| Stock Solvent | 100% DMSO |
| Intermediate Diluent | Serum-free media (pre-warmed) |
| Dilution Method | Dropwise addition with mixing |
| Final DMSO Concentration | < 0.5% (v/v) |
Table 2: Recommendations for Preparing this compound Solutions.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
You observe unexpected changes in cellular phenotype, such as decreased cell viability or altered signaling pathways, that do not seem directly related to MAO-A inhibition.
Potential Causes and Solutions
-
Off-Target Binding: Like many small molecule inhibitors, this compound may interact with other cellular targets, especially at higher concentrations.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound or its off-target effects.
-
Apoptosis/Necrosis Induction: The observed toxicity could be due to the induction of programmed cell death or necrosis.
Signaling Pathway Diagram
Caption: Potential on-target vs. off-target effects of this compound.
Detailed Experimental Protocols
Protocol 3: Assessing Off-Target Effects and Cytotoxicity
-
Dose-Response Curve for Viability:
-
Plate cells at an appropriate density in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Plot the dose-response curve and determine the IC50 (concentration that inhibits 50% of cell growth).
-
-
Control for MAO-A Independent Effects:
-
Use a cell line that does not express MAO-A, or use siRNA/shRNA to knock down MAO-A expression in your target cell line.
-
Treat these MAO-A deficient cells with this compound and assess for the unexpected phenotype. If the effect persists, it is likely independent of MAO-A inhibition.
-
-
Apoptosis vs. Necrosis Assay:
-
Treat cells with the concentration of this compound that induces the unexpected phenotype.
-
Use an Annexin V/Propidium Iodide (PI) staining kit and flow cytometry to distinguish between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
-
| Experiment | Purpose | Key Readout |
| Dose-Response Viability | Determine cytotoxic concentration | IC50 value |
| MAO-A Knockdown/Knockout | Differentiate on- vs. off-target effects | Persistence of phenotype |
| Annexin V/PI Staining | Characterize the mode of cell death | Percentage of apoptotic vs. necrotic cells |
Table 3: Experimental Approaches to Investigate Off-Target Effects.
By systematically working through these troubleshooting guides, researchers can identify and resolve common issues encountered during experiments with this compound, leading to more reliable and reproducible results.
How to minimize off-target effects of Tetrindole mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Tetrindole mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known selectivities?
This compound is a selective inhibitor of monoamine oxidase A (MAO-A). It inhibits rat brain mitochondrial MAO-A in a competitive manner.[1][2] The inhibitory constants (Ki) show a significant selectivity for MAO-A over monoamine oxidase B (MAO-B).[1][2][3]
| Target | Ki Value |
| MAO-A | 0.4 µM[1][2][3] |
| MAO-B | 110 µM[1][2][3] |
Q2: What are the potential off-target effects of this compound?
Beyond its inhibitory activity on MAO-B, the broader off-target profile of this compound is not extensively characterized in publicly available literature. As with many small molecule inhibitors, there is a potential for interactions with other cellular targets, particularly protein kinases, which share structural similarities in their binding sites.[4] Uncharacterized off-target effects can lead to misinterpretation of experimental results.[5]
Q3: What are the general strategies to minimize off-target effects of small molecule inhibitors like this compound?
Minimizing off-target effects is a critical aspect of drug development and basic research.[6] Key strategies include:
-
Rational Drug Design: Designing molecules with high specificity for the intended target.[6][7]
-
High-Throughput Screening (HTS): Screening compounds against a wide range of targets to identify and eliminate those with significant off-target activity.[6]
-
Selectivity Profiling: Systematically testing the compound against a panel of related targets (e.g., a kinase panel) to determine its selectivity profile.[8][9]
-
Using the Lowest Effective Concentration: Titrating the compound to the lowest concentration that still elicits the desired on-target effect can help minimize off-target binding.
-
Genetic and Phenotypic Screening: Employing techniques like CRISPR-Cas9 to validate that the observed phenotype is a direct result of inhibiting the intended target.[6]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: I am observing a phenotype that is inconsistent with MAO-A inhibition.
This could be an indication of an off-target effect. The following workflow can help you investigate this possibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [shop.labclinics.com]
- 3. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Overcoming Resistance to Tetrindole Mesylate in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance to Tetrindole mesylate in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a selective inhibitor of monoamine oxidase A (MAO-A).[1][2] In the context of cancer, MAO-A has been implicated in tumor progression and metastasis.[3] Inhibition of MAO-A by this compound can lead to a reduction in tumor cell growth and proliferation.[4][5] The anticancer effects are thought to be mediated, in part, by the modulation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[6][7]
Q2: My cells have become resistant to this compound. What are the possible general mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies in cancer cells generally falls into several categories:
-
Target Alteration: Mutations in the target protein (MAO-A) that prevent the drug from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of the primary target ineffective. Common bypass pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades.[8][9][10]
-
Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein (MDR1), that actively pump the drug out of the cell.
-
Altered Drug Metabolism: Changes in the cellular metabolism that inactivate the drug.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process that can confer drug resistance and increase metastatic potential.
Q3: Are there any known downstream signaling pathways affected by MAO-A inhibition that could be involved in resistance?
Yes, research suggests that MAO-A expression and activity can influence key signaling pathways involved in cancer cell survival and proliferation. A primary candidate for a bypass pathway in resistance to MAO-A inhibitors is the PI3K/Akt/mTOR pathway . One study has shown that MAO-A can suppress the PI3K/Akt/mTOR pathway in gastric cancer.[6] Therefore, cells may develop resistance to this compound by reactivating this pathway. Another critical pathway often implicated in drug resistance is the NF-κB signaling pathway , which regulates the expression of numerous genes involved in cell survival and anti-apoptosis.[10]
Q4: Can combination therapy be used to overcome resistance to this compound?
Yes, combination therapy is a common strategy to overcome drug resistance.[4] Based on the potential mechanisms of resistance, several combination strategies could be explored for this compound:
-
Targeting Bypass Pathways: Combining this compound with inhibitors of the PI3K/Akt/mTOR or NF-κB pathways.
-
Targeting Downstream Effectors: In hormone-dependent cancers like prostate cancer, combining this compound with androgen receptor (AR) antagonists has shown promise in preclinical models.[4]
-
Enhancing Apoptosis: Using this compound in combination with standard chemotherapeutic agents or other targeted therapies to induce synergistic cell death.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and potentially overcoming resistance to this compound in your cell cultures.
Problem: Decreased sensitivity of cells to this compound treatment.
Step 1: Confirm Resistance
-
Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Step 2: Investigate Potential Mechanisms
-
Action 1: Analyze Bypass Pathway Activation:
-
Method: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and the NF-κB pathway (e.g., p-p65).
-
Interpretation: An increase in the phosphorylation of these proteins in the resistant cells compared to the parental cells suggests the activation of these survival pathways.
-
-
Action 2: Assess Drug Efflux Pump Expression:
-
Method: Use qPCR to measure the mRNA levels of genes encoding drug efflux pumps, such as ABCB1 (MDR1). Alternatively, use Western blotting to assess the protein levels of P-glycoprotein.
-
Interpretation: A significant upregulation of these genes/proteins in resistant cells is indicative of increased drug efflux.
-
Step 3: Strategies to Overcome Resistance
-
Action 1: Combination Therapy:
-
Rationale: If bypass pathways are activated, co-treat the resistant cells with this compound and an inhibitor of the identified pathway (e.g., a PI3K inhibitor like LY294002 or an NF-κB inhibitor like BAY 11-7082).
-
Evaluation: Perform cell viability assays with the drug combination to look for synergistic or additive effects in overcoming resistance.
-
-
Action 2: Develop a Resistant Cell Line for Further Study:
-
Rationale: To thoroughly investigate the mechanisms of resistance, it is beneficial to develop a stable this compound-resistant cell line.
-
Method: Culture the parental cells in the presence of gradually increasing concentrations of this compound over several weeks to months.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Fold-Change |
| Parental Cell Line | This compound | 5 | - |
| Resistant Cell Line | This compound | 50 | 10 |
Table 2: Example of Synergistic Effects of Combination Therapy in this compound-Resistant Cells
| Treatment | IC50 of this compound (µM) |
| This compound alone | 50 |
| This compound + PI3K Inhibitor (e.g., 10 µM LY294002) | 15 |
| This compound + NF-κB Inhibitor (e.g., 5 µM BAY 11-7082) | 20 |
Experimental Protocols
1. Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture the cells until they resume a normal growth rate.
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium.
-
Repeat this process of stepwise dose escalation over a period of several weeks to months.
-
Periodically test the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a maintenance concentration of this compound (e.g., the final concentration used for selection).
-
2. Cell Viability Assay (MTT/CCK-8)
This protocol outlines the steps for assessing cell viability after drug treatment.
-
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
This compound and any combination drugs
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and/or combination drugs) for the desired duration (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol describes the detection of key proteins involved in resistance pathways.
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p65, anti-p65, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
4. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes associated with drug resistance.
-
Materials:
-
RNA extracted from parental and resistant cells
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
-
Procedure:
-
Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and parental cells, normalized to the housekeeping gene.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Drug Resistance Marker (P-Glycoprotein) Monoclonal Antibody (ABM137) (603-150) [thermofisher.com]
- 3. Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAOA suppresses the growth of gastric cancer by interacting with NDRG1 and regulating the Warburg effect through the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multiplex TaqMan real-time PCR assays for the rapid detection of mobile colistin resistance (mcr-1 to mcr-10) genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environmental Samples by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting experimental protocols for Tetrindole mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrindole mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive inhibitor of monoamine oxidase A (MAO-A).[1][[“]][[“]][4] Its antidepressant activity is attributed to its ability to prevent the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain.[5][6]
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at room temperature.[7] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[8]
Q3: What are the key differences in this compound's inhibitory activity against MAO-A and MAO-B?
This compound is highly selective for MAO-A. It inhibits rat brain mitochondrial MAO-A with a Ki value of 0.4 µM, while its Ki for MAO-B is significantly higher at 110 µM.[1][[“]][[“]][4] Inhibition of MAO-A by this compound is not readily reversible by dilution or dialysis in vitro, suggesting a "tight-binding" interaction.[[“]][4] In contrast, its inhibition of MAO-B is reversible.[[“]][4]
Q4: What are the known in vivo effects of this compound?
Oral administration of this compound (25 mg/kg) in rats has been shown to inhibit brain and liver mitochondrial MAO-A by 80% within 0.5-1 hour. The enzyme activity begins to recover after 24 hours. A slight inhibition of MAO-B (20-30%) was observed in the first 6 hours, with complete recovery after 16 hours.[[“]][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in MAO-A activity assays | Improper substrate or inhibitor concentrations. | Optimize substrate and this compound concentrations. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells.[8] |
| Instability of reagents. | Prepare fresh reagents, especially the MAO substrate and this compound working solutions, for each experiment. | |
| Incorrect assay conditions. | Ensure the incubation temperature (typically 37°C) and time are consistent.[9] Use a positive control (e.g., clorgyline for MAO-A) and a negative control (vehicle).[9][10] | |
| Low cell viability in cell-based assays | High concentration of this compound leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. IC50 values in some breast cancer cell lines range from 0.51-1.37 µM.[1] |
| High DMSO concentration in the final culture medium. | Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[8] | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Unexpected off-target effects | This compound may interact with other proteins besides MAO-A. | While highly selective for MAO-A, consider potential off-target effects, especially at higher concentrations. Compare results with other known MAO-A inhibitors. |
| The observed phenotype is a downstream consequence of MAO-A inhibition. | MAO-A inhibition can lead to broad changes in monoamine levels, which can have widespread physiological effects.[11] | |
| Difficulty dissolving this compound | Use of an inappropriate solvent. | This compound is readily soluble in DMSO.[7] For aqueous solutions, the solubility is much lower. |
| The compound has precipitated out of solution. | If preparing aqueous working solutions from a DMSO stock, ensure the final concentration does not exceed the aqueous solubility limit. Gentle warming and vortexing may help. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Organism | Parameter | Value | Reference |
| MAO-A | Rat (brain mitochondria) | Ki | 0.4 µM | [1][[“]][[“]][4] |
| MAO-B | Rat (brain mitochondria) | Ki | 110 µM | [1][[“]][[“]][4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast | IC50 | 0.51-1.37 µM | [1] |
| HCC1954 | Breast | IC50 | 0.51-1.37 µM | [1] |
| T47D | Breast | IC50 | 0.51-1.37 µM | [1] |
| MDA-MB-157 | Breast | IC50 | 0.51-1.37 µM | [1] |
| ZR75-1 | Breast | IC50 | 0.51-1.37 µM | [1] |
| BT474 | Breast | IC50 | 0.51-1.37 µM | [1] |
Experimental Protocols
MAO-A Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits.
Materials:
-
This compound
-
MAO-A enzyme (human recombinant or from tissue homogenate)
-
MAO-A substrate (e.g., p-tyramine)
-
MAO Assay Buffer
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
Positive control (clorgyline)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Ex/Em = 530/585 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in MAO Assay Buffer.
-
In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the respective wells. Include wells with a known MAO-A inhibitor (clorgyline) as a positive control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare a working reagent by mixing the MAO-A substrate, HRP, and Dye Reagent in MAO Assay Buffer.
-
Add the working reagent to all wells to start the reaction.
-
Incubate the plate for 20-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Cell Viability (MTT) Assay
Materials:
-
This compound
-
Adherent or suspension cells
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the treatment medium and add serum-free medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Downstream Signaling Proteins
Materials:
-
This compound
-
Cell or tissue lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-BDNF)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissues with this compound for the desired time.
-
Lyse the cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of this compound's antidepressant action.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. Neurotrophic factors and neuroplasticity pathways in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 6. quora.com [quora.com]
- 7. The Role of Neurotrophins in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 10. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Antidepressant Effects of Novel Compounds: Featuring Tetrindole Mesylate as an Investigational Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antidepressant effects of investigational compounds, using Tetrindole mesylate as a representative example. It outlines standard preclinical models, compares hypothetical data against established antidepressant classes, and visualizes potential mechanisms of action and experimental workflows.
Introduction
The development of novel antidepressants requires rigorous preclinical validation. This compound, an indolyl derivative, represents a class of compounds with potential neuroactive properties. This guide places this compound in a comparative context with established antidepressants, Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), to illustrate the validation process.
Disclaimer: Specific experimental data for this compound is not publicly available. The data presented herein is hypothetical and for illustrative purposes to guide researchers in their evaluation of novel compounds.
Comparative Preclinical Efficacy
The following table summarizes hypothetical data from standard behavioral assays used to screen for antidepressant activity. These tests measure behavioral despair, a correlate of depressive-like states in animal models. A reduction in immobility time is indicative of antidepressant efficacy.
| Compound Class | Test Article | Dose (mg/kg) | Forced Swim Test (Immobility Time, % Change from Vehicle) | Tail Suspension Test (Immobility Time, % Change from Vehicle) |
| Novel Indole Compound | This compound (Hypothetical) | 10 | ↓ 45% | ↓ 50% |
| SSRI | Fluoxetine | 10 | ↓ 40%[1] | ↓ 48% |
| TCA | Desipramine | 25 | ↓ 55%[1] | ↓ 60%[2] |
| Vehicle Control | Saline | - | 0% | 0% |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.[3] It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressant treatment.[1][4]
Protocol:
-
Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or feet.[3][4]
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total test duration is typically 6 minutes.[5]
-
Behavior is recorded via video for later analysis.
-
-
Scoring:
-
The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is measured, typically during the last 4 minutes of the test.[5]
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs.[6][7] Similar to the FST, it induces a state of behavioral despair in mice.
Protocol:
-
Apparatus: A suspension bar or ledge is used. Mice are suspended by their tails using adhesive tape.[7]
-
Procedure:
-
Scoring:
Signaling Pathways and Mechanism of Action
The diagrams below illustrate a known signaling pathway for SSRIs and a hypothetical pathway for this compound.
Caption: Simplified signaling pathway for Selective Serotonin Reuptake Inhibitors (SSRIs).
Caption: A hypothetical signaling pathway for this compound.
Experimental Workflow for Antidepressant Screening
The following workflow illustrates the logical progression for screening and validating a novel antidepressant compound.
Caption: General experimental workflow for preclinical antidepressant validation.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Video: The Mouse Forced Swim Test [jove.com]
- 6. The Tail Suspension Test [app.jove.com]
- 7. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 8. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Tetrindole Mesylate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a compound is paramount. This guide provides a detailed comparison of Tetrindole mesylate's cross-reactivity profile against other monoamine oxidase inhibitors (MAOIs), supported by experimental data and detailed protocols.
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolic inactivation of neurotransmitters like serotonin, norepinephrine, and dopamine. Its high affinity for MAO-A, with a reported inhibition constant (Ki) of 0.4 µM, establishes its primary mechanism of action. In contrast, its significantly lower affinity for the isoenzyme MAO-B (Ki of 110 µM) underscores its selectivity. This selectivity is a key differentiator from non-selective MAOIs and is critical for a favorable side-effect profile.
This guide delves into the specifics of this compound's binding profile, comparing it with other relevant MAOIs. We also provide detailed experimental protocols for key assays used to determine such cross-reactivity and visualize the associated biological pathways and experimental workflows.
Quantitative Comparison of Binding Affinities
The following table summarizes the available binding affinity data for this compound and its structurally related analogs, Pirlindole and Metralindole, as well as other common MAOIs. This data is crucial for comparing their selectivity profiles.
| Compound | Primary Target | Ki (nM) for MAO-A | Ki (nM) for MAO-B | Other Notable Affinities (Ki in nM) |
| This compound | MAO-A | 400 [1][2] | 110,000 [1][2] | Data not available for a broad receptor panel. |
| Pirlindole | MAO-A | Potent (IC50 in the range of 5-300 nM) | Weak | Weak affinity for GABA-A receptors. Also acts as a serotonin-norepinephrine reuptake inhibitor.[3] No reported activity at dopaminergic or cholinergic receptors.[4] |
| Metralindole | MAO-A | Reversible inhibitor of MAO-A. | Data not available | Structurally and pharmacologically related to Pirlindole.[5] |
| Moclobemide | MAO-A | Potent reversible inhibitor. | Weaker inhibitor. | Minimal affinity for other neurotransmitter receptors. |
| Clorgyline | MAO-A | Potent irreversible inhibitor. | Weaker inhibitor. | High affinity for σ1 (Ki = 3.2 nM) and I2 imidazoline receptors (Ki = 40 pM).[6] |
| Selegiline | MAO-B | Weaker inhibitor. | Potent irreversible inhibitor. |
Note: The absence of broad-panel quantitative data for this compound limits a direct comparison across multiple receptor types. The information provided for Pirlindole offers some insight into the potential cross-reactivity profile of this structural class.
Experimental Protocols
Accurate assessment of cross-reactivity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two key assays used to determine the binding affinity and inhibitory potential of compounds like this compound.
In Vitro Monoamine Oxidase (MAO-A) Inhibition Assay
This assay determines the potency of a test compound in inhibiting the activity of the MAO-A enzyme.
Materials:
-
Recombinant human MAO-A enzyme
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MAO-A substrate (e.g., kynuramine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the MAO-A enzyme and the substrate to their final concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the microplate.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells.
-
-
Incubation: Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong base).
-
Detection: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., serotonin 5-HT2A receptor).
-
Radioligand with high affinity and specificity for the receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a series of tubes or a microplate, combine a fixed amount of the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of radioligand bound at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the cross-reactivity assessment and the mechanism of action of this compound.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. choosingtherapy.com [choosingtherapy.com]
- 3. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Are there any reports on cross-reactivity between the selective MAO-A (mono-amine oxidase A inhibit [svelic.se]
- 6. researchgate.net [researchgate.net]
Replicating Published Findings on Tetrindole Mesylate: A Comparative Guide
For researchers and drug development professionals, this guide provides a comprehensive comparison of Tetrindole mesylate, a selective monoamine oxidase A (MAO-A) inhibitor with antidepressant properties, against other relevant compounds. The information is presented to facilitate the replication of published findings and to offer a clear perspective on its performance based on available experimental data.
Antidepressant Mechanism of this compound
This compound exerts its antidepressant effects primarily through the selective inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][3] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which are crucial for mood regulation. This enhanced neurotransmitter signaling is believed to be the principal mechanism underlying its antidepressant activity. The inhibition of MAO-A by Tetrindole has been characterized as competitive in vitro.[1]
Comparative Efficacy of this compound
To provide a comprehensive overview of this compound's performance, this section compares its in vitro and in vivo efficacy with that of Moclobemide, another selective reversible MAO-A inhibitor, and Desipramine, a tricyclic antidepressant.
In Vitro Inhibitory Activity
| Compound | Target | K_i (µM) | Inhibition Type | Organism |
| Tetrindole | MAO-A | 0.4 | Competitive | Rat (brain mitochondria)[1] |
| MAO-B | 110 | Mixed | Rat (brain mitochondria)[1] | |
| Moclobemide | MAO-A | - | Reversible | - |
| MAO-B | - | Reversible | - | |
| Desipramine | Norepinephrine Transporter | - | - | - |
| Serotonin Transporter | - | - | - |
Note: Specific K_i values for Moclobemide and Desipramine were not available in the searched literature, but their primary targets and modes of action are well-established.
In Vivo Antidepressant and Hemodynamic Effects
| Compound | Animal Model | Dosage | Primary Effect | Reference |
| Tetrindole | Rat | 25 mg/kg (p.o.) | 80% inhibition of brain and liver MAO-A within 0.5-1 hr.[1] | [1] |
| Stroke-prone hypertensive rats | - | Reduced heart rate and arterial pressure. Inhibited post-stress tachycardia. | ||
| Moclobemide | Mouse (Forced Swim Test) | 2.5 mg/kg (14 days) | Increased swimming and climbing behaviors. | [4][5] |
| Mouse (Forced Swim Test) | 15 mg/kg (3 and 14 days) | Decreased immobility, increased swimming and climbing.[4][5] | [4][5] | |
| Human (Clinical Trials) | 300-600 mg/day | Comparable efficacy to imipramine and SSRIs in treating major depressive disorder.[6][7][8] | [6][7][8] | |
| Desipramine | Stroke-prone hypertensive rats | - | Increased heart rate and arterial pressure. Did not change post-stress heart rate. |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Kynuramine Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound (or other test compounds)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Sodium hydroxide (2N)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare stock solutions of this compound and control inhibitors (e.g., clorgyline) in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.
-
-
Enzyme Reaction:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Test compound solution (or DMSO for control)
-
MAO-A enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2N NaOH to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of MAO-A inhibition and a typical experimental workflow.
Caption: Signaling pathway of Tetrindole's antidepressant action.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - ProQuest [proquest.com]
- 5. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy and safety of moclobemide and imipramine in the treatment of depression in Indian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Tolerability of Moclobemide in Comparison with Placebo, Tricyclic Antidepressants, and Selective Serotonin Reuptake Inhibitors in Elderly Depressed Patients: A Clinical Overview | Semantic Scholar [semanticscholar.org]
- 8. Review of comparative clinical trials. Moclobemide vs tricyclic antidepressants and vs placebo in depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Tetrindole Mesylate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Tetrindole Mesylate
The following guidelines provide essential safety and logistical information for the proper disposal of this compound, a selective monoamine oxidase A (MAO-A) inhibitor used in research. As this compound is intended for laboratory use only, it is imperative to handle its disposal with the utmost care to ensure personnel safety and environmental protection. The procedures outlined below are based on general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of research chemicals like this compound is to treat them as hazardous waste. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS office.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: this compound should be considered hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents to prevent dangerous reactions.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste this compound (solid or in solution) in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.
-
Proper Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
-
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation.[2]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[2]
-
Follow Institutional Procedures: Adhere to all institutional procedures for hazardous waste collection and disposal. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility.
III. Chemical and Physical Properties Summary
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂・CH₃SO₃H | |
| Molecular Weight | 390.54 g/mol | |
| CAS Number | 170964-68-8 | |
| Appearance | Solid | |
| Purity | ≥99% (HPLC) | |
| Storage | Store at room temperature |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Tetrindole mesylate
Essential Safety & Handling Guide for Tetrindole Mesylate
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper logistical management, from receipt of the compound to its ultimate disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[1][2] | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from dust particles and accidental splashes. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation.[2][4] | Prevents inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety and experimental integrity.
A. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: When weighing the powder, use a containment system such as a glove box or a ventilated balance enclosure to minimize the risk of inhalation and contamination.
B. Solution Preparation:
-
Solvent Handling: Handle all solvents in a well-ventilated area, preferably within a fume hood.
-
Dissolving: Add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and appropriate hazard symbols.
C. Experimental Use:
-
Containment: All experimental procedures involving this compound should be performed in a manner that contains the substance, such as in closed systems or within a fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container.[5] Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste in a clearly marked container.[5]
B. Disposal Procedure:
-
Packaging: Ensure all waste containers are securely sealed and properly labeled with the contents and hazard warnings.
-
Collection: Follow your institution's guidelines for the collection of hazardous chemical waste. This is often managed by the Environmental Health and Safety (EHS) department.[5]
-
Documentation: Maintain a log of all disposed this compound waste as required by your institution's policies.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Visual Workflow and Logic Diagrams
To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the logic for selecting appropriate personal protective equipment.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logic for selecting appropriate PPE based on the physical form of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. halyardhealth.com [halyardhealth.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. web.uri.edu [web.uri.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
